molecular formula C9H15BrF3NO B13954265 4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine

4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine

Cat. No.: B13954265
M. Wt: 290.12 g/mol
InChI Key: MXSDWVBXCFABIE-UHFFFAOYSA-N
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Description

4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a bromoethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, trifluoromethylating agents, and bromoethoxy methylating agents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Stepwise Reactions: The synthesis proceeds through a series of stepwise reactions, including nucleophilic substitution, oxidation, and reduction reactions, to introduce the desired functional groups onto the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde derivative.

Scientific Research Applications

4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: The compound is used as a probe in biological studies to investigate cellular pathways and molecular interactions.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine include:

  • 4-((2-Bromoethoxy)methyl)-1-methylpiperidine
  • 4-((2-Bromoethoxy)methyl)-1-ethylpiperidine
  • 4-((2-Bromoethoxy)methyl)-1-phenylpiperidine

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15BrF3NO

Molecular Weight

290.12 g/mol

IUPAC Name

4-(2-bromoethoxymethyl)-1-(trifluoromethyl)piperidine

InChI

InChI=1S/C9H15BrF3NO/c10-3-6-15-7-8-1-4-14(5-2-8)9(11,12)13/h8H,1-7H2

InChI Key

MXSDWVBXCFABIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COCCBr)C(F)(F)F

Origin of Product

United States

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